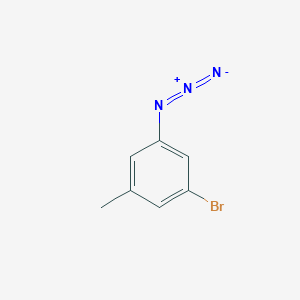

1-Azido-3-bromo-5-methylbenzene

Description

Significance of Polyfunctionalized Aromatic Systems in Organic Synthesis

The strategic placement of different functional groups allows for regioselective reactions, where one part of the molecule can be altered while leaving other parts intact. This level of control is essential for building the intricate structures often found in pharmaceuticals, agrochemicals, and materials science. rsc.org For instance, one functional group might serve as a handle for a cross-coupling reaction to form a new carbon-carbon bond, while another group on the same ring can be used for a subsequent cyclization or substitution reaction. libretexts.org This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex molecular frameworks from simpler, polyfunctionalized precursors. elsevierpure.com

Overview of Azide (B81097), Bromine, and Methyl Group Chemistry in Aromatic Compounds

The chemical behavior of 1-Azido-3-bromo-5-methylbenzene is dictated by the unique properties of its three functional groups: the azide, the bromine, and the methyl group.

Azide Group (-N₃): The aryl azide group is a high-energy functional moiety known for its diverse reactivity. baseclick.eu It can act as a mild nucleophile and is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". baseclick.euwikipedia.org This reaction allows for the efficient and specific formation of triazole rings. wikipedia.org Furthermore, aryl azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then participate in various C-H insertion or cyclization reactions. nih.gov The azide group can also be readily reduced to a primary amine, providing a synthetic equivalent for a protected amino group. baseclick.euwikipedia.org

Bromine Atom (-Br): The bromine atom on the aromatic ring is an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations frequently employ aryl bromides to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgnih.gov The reactivity of the C-Br bond allows for the introduction of a vast range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various nitrogen and oxygen nucleophiles. elsevierpure.comacs.org This makes the bromine atom a versatile handle for molecular elaboration.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemguide.co.ukstackexchange.comlibretexts.org Through a combination of inductive effects and hyperconjugation, the methyl group donates electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. stackexchange.comlibretexts.org This directing effect influences the position of any further substitution on the aromatic ring, guiding incoming electrophiles to the positions ortho and para to the methyl group. chemguide.co.ukstackexchange.com

Contextualization within Contemporary Organic Chemistry Research

This compound represents a valuable building block in contemporary organic chemistry research, embodying the principles of modular synthesis. The orthogonal reactivity of its functional groups allows it to be used in sequential and highly selective reaction cascades.

For example, the bromine atom can be utilized first in a palladium-catalyzed cross-coupling reaction to introduce a new substituent. Subsequently, the azide group can be employed in a "click" reaction to link the molecule to another fragment or to construct a heterocyclic ring system. A unique reaction has been described between benzyl (B1604629) azides and aryl azides to concurrently synthesize aryl nitriles and anilines. rsc.org The methyl group, while less reactive, influences the electronic properties and the regiochemical outcome of reactions on the aromatic ring.

This trifunctional arrangement allows the molecule to serve as a linchpin, connecting different molecular components in a controlled and predictable manner. Such building blocks are highly sought after in the synthesis of novel organic materials, complex natural products, and new pharmaceutical candidates, where precise control over molecular architecture is essential for achieving desired functions and properties.

Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₇H₆BrN₃ | chembeez.com |

| Molecular Weight | 212.05 g/mol | chembeez.comsigmaaldrich.cn |

| CAS Number | 1699537-10-4 | sigmaaldrich.comchembeez.com |

| InChI Key | VAOZUBNPEWVUIK-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-bromo-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZUBNPEWVUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for the Construction of 1 Azido 3 Bromo 5 Methylbenzene and Analogues

Retrosynthetic Analysis of 1-Azido-3-bromo-5-methylbenzene

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The primary disconnection involves the introduction of the azido (B1232118) group, which can be achieved through various methods. The analysis reveals that a key precursor is a substituted aniline (B41778) or an aryl halide.

One plausible retrosynthetic route begins by disconnecting the azido group, leading back to the corresponding arylamine, 3-bromo-5-methylaniline. This aniline can then be converted to the target azide (B81097) via diazotization followed by treatment with an azide source. Alternatively, the bromo and methyl groups can be considered as functionalities introduced at earlier stages of the synthesis, starting from a simpler benzene (B151609) derivative. For instance, one could start with m-toluidine, brominate it to obtain 3-bromo-5-methylaniline, and then proceed with the azidation step. Another approach involves the direct azidation of an appropriately substituted aryl halide.

Methodologies for Introducing the Azido Group onto Aromatic Rings

Several established and emerging methodologies are available for the introduction of an azido group onto an aromatic ring. These can be broadly categorized into nucleophilic aromatic substitution (SNAr) routes, transition metal-catalyzed approaches, and diazo transfer reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution is a common strategy for the synthesis of aryl azides. mdpi.comwikipedia.org This approach typically involves the displacement of a leaving group, such as a halide, by an azide nucleophile. The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orguomustansiriyah.edu.iqlibretexts.orglibretexts.org

The direct conversion of aryl halides to aryl azides can be achieved through nucleophilic aromatic substitution with an azide salt, most commonly sodium azide. uomustansiriyah.edu.iqrsc.org This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). However, simple aryl halides are generally unreactive towards nucleophiles. uomustansiriyah.edu.iqlibretexts.org The presence of activating groups, such as nitro groups, ortho or para to the halide is often necessary to facilitate the reaction. wikipedia.orguomustansiriyah.edu.iqlibretexts.org

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| None | Water/Acetone | Room Temp | 74-98 | rsc.org |

| None | DMF or DMSO | 50-70 | >95 |

Table 1: Conditions for Direct Azidation of Aryl Halides

A widely used and efficient method for preparing aryl azides involves the reaction of aryl diazonium salts with an azide source. rsc.orgrsc.orgdiva-portal.org This two-step process begins with the diazotization of a primary aromatic amine, such as 3-bromo-5-methylaniline, using sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt. researchgate.netlibretexts.org The resulting diazonium salt is then treated with sodium azide, which leads to the formation of the aryl azide with the evolution of nitrogen gas. rsc.orgdiva-portal.org This reaction is often carried out at low temperatures to ensure the stability of the diazonium salt. researchgate.net Computational and experimental studies suggest that this reaction proceeds through a stepwise mechanism involving acyclic zwitterionic intermediates. rsc.orgrsc.orgdiva-portal.org

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Aromatic Amine | NaNO₂, NaN₃, Acid | Low Temperature | Aryl Azide | High | researchgate.netorganic-chemistry.org |

| Arenediazonium Tosylates | NaN₃ | Water, Room Temp | Aryl Azide | High | organic-chemistry.org |

Table 2: Synthesis of Aryl Azides from Diazonium Salts

Transition Metal-Catalyzed Azidation Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including the synthesis of aryl azides. nih.govmdpi.comresearchgate.net Copper-catalyzed reactions have been particularly prominent in this area. mdpi.comresearchgate.net These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Copper catalysts, such as copper(I) iodide and copper(II) acetate, can facilitate the azidation of aryl halides and arylboronic acids with sodium azide or other azide sources. mdpi.comresearchgate.net For instance, the coupling of aryl iodides with sodium azide can be achieved in good to excellent yields using a catalytic system of Cu(OAc)₂·H₂O and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO at 95°C. researchgate.net Another efficient protocol utilizes a Cu(TMHD)₂ catalyst for the coupling of aryl iodides or arylboronic acids with sodium azide. researchgate.net

| Catalyst | Azide Source | Substrate | Key Features | Reference |

| Cu(TMHD)₂ | NaN₃ | Aryl Iodides/Boronic Acids | Structurally well-defined, air- and moisture-stable catalyst. | researchgate.net |

| CuBr | TMSN₃ | Anilines (ortho-C-H azidation) | Amine functionality acts as a directing group. | nih.govmdpi.comresearchgate.net |

| CuI | BtSO₂N₃ | 2-Aryl-pyridines | Aza-group acts as a directing group. | mdpi.com |

Table 3: Transition Metal-Catalyzed Azidation Reactions

Diazo Transfer Reactions for Aryl Azides

Diazo transfer reactions provide an alternative route to aryl azides, typically starting from primary aromatic amines. nih.govresearchgate.netorganic-chemistry.org These reactions involve the transfer of a diazo group from a diazo transfer reagent to the amine. Common diazo transfer reagents include triflyl azide (TfN₃) and imidazole-1-sulfonyl azide. researchgate.netorganic-chemistry.org The reaction of an aromatic amine with tert-butyl nitrite and azidotrimethylsilane (B126382) also provides a mild method for the synthesis of aromatic azides. organic-chemistry.org This method is particularly useful as the azide intermediates can often be used in subsequent reactions, such as cycloadditions, without the need for isolation. organic-chemistry.org

| Diazo Transfer Reagent | Substrate | Key Features | Reference |

| Triflyl azide (TfN₃) | Anilines | Cu(II)-catalyzed, one-step synthesis. | researchgate.net |

| Imidazole-1-sulfonyl azide hydrochloride | Primary amines | Can be prepared on a large scale from inexpensive materials, shelf-stable. | organic-chemistry.org |

| o-Nitrobenzenesulfonyl azide (o-NsN₃) | Primary amines | Newly developed reagent. | researchgate.net |

| Tosyl azide (TsN₃) | Benzylphosphonates | General method, tolerates various functional groups. | nih.govacs.org |

Table 4: Diazo Transfer Reactions for Aryl Azide Synthesis

Methodologies for Introducing the Bromo Group onto Aromatic Rings

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Electrophilic aromatic substitution is a common method for the direct bromination of aromatic rings. youtube.com This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile that attacks the electron-rich aromatic ring. youtube.com

For the synthesis of this compound, the directing effects of the substituents already present on the ring must be considered. Both the azido and methyl groups are ortho-, para-directing activators. Therefore, direct bromination of 1-azido-3-methylbenzene (B1266637) would likely lead to a mixture of isomers, making this a less ideal approach for achieving the desired 1,3,5-substitution pattern.

However, in cases where the starting material is a meta-substituted aniline, electrophilic bromination can be a viable strategy. The regioselectivity of the bromination of meta-substituted anilines using N-bromosuccinimide (NBS) has been shown to be dependent on the polarity of the solvent. thieme-connect.comthieme-connect.comresearchgate.net By carefully selecting the reaction medium, it may be possible to control the position of bromination. thieme-connect.comthieme-connect.comresearchgate.net For instance, bromination of meta-toluidine (3-methylaniline) would be a potential starting point, followed by diazotization and azidation of the amino group.

A common strategy to control the reactivity of the highly activating amino group in anilines is to first acylate it to form an acetanilide. youtube.com This reduces the activating effect and allows for more controlled bromination, often favoring the para-product due to steric hindrance at the ortho-positions. videohighlight.com Subsequent hydrolysis of the amide reveals the amino group, which can then be converted to the azide. youtube.com

| Brominating Agent | Catalyst/Conditions | Substrate Example | Product(s) | Reference(s) |

| Br₂ | FeBr₃ | Benzene | Bromobenzene (B47551) | youtube.com |

| NBS | Polar Solvent | m-Substituted Anilines | Mixture of bromo-anilines | thieme-connect.comthieme-connect.comresearchgate.net |

| Acetic Anhydride, then Br₂/CH₃COOH | Aniline | p-Bromoacetanilide | p-Bromoaniline (after hydrolysis) | youtube.com |

| Bromine/Thallic Acetate | Aromatic Substrates | Monobromo Isomers | High purity monobromo products | google.com |

Radical bromination offers an alternative strategy, particularly when a methyl group is already present on the aromatic ring. This reaction, often employing N-bromosuccinimide (NBS) and a radical initiator, selectively brominates the benzylic position of toluene (B28343) and its derivatives. researchgate.netbohrium.comtandfonline.com The resulting benzyl (B1604629) bromide can then be further transformed.

For the synthesis of this compound, one could envision starting with 3,5-dimethylaniline. Protection of the amino group followed by radical monobromination of one of the methyl groups would yield a benzylic bromide. This bromide could then be converted to other functional groups, or the remaining methyl group could be transformed. However, achieving selective monobromination and subsequent selective transformation of one of the two identical groups would be challenging. A more plausible route might involve starting with a precursor where the desired substitution pattern is already established, and the methyl group is introduced or modified at a later stage.

It is important to note that the conditions for radical bromination must be carefully controlled to avoid competing electrophilic aromatic substitution, especially with activated rings. researchgate.net

| Substrate | Reagent(s) | Product | Key Feature | Reference(s) |

| Toluene Derivatives | NBS, Radical Initiator | Benzyl Bromides | Selective benzylic bromination | researchgate.netbohrium.comtandfonline.com |

| Toluene Derivatives | Boron Tribromide | Benzyl Bromides | Facile monobromination at room temperature | tandfonline.com |

| Toluene Derivatives | Bromine, Water, Light | Benzoic Acid Derivatives | Aerobic photooxidation | d-nb.info |

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, provide a method to replace one halogen with another. frontiersin.org In aromatic systems, this transformation can be more challenging but is achievable, typically using metal catalysis. nih.gov For instance, aryl bromides can be converted to aryl iodides using copper(I) iodide. organic-chemistry.orgacs.org Conversely, aryl iodides or bromides can be converted to aryl chlorides or bromides using nickel(II) halides. frontiersin.orgthieme-connect.com

This methodology could be strategically employed in the synthesis of this compound. For example, if a precursor such as 1-azido-3-iodo-5-methylbenzene is more readily accessible, a halogen exchange reaction could be used to replace the iodine with bromine. These reactions are valuable for accessing specific aryl halides that may be difficult to prepare directly. nih.gov

| Starting Material | Reagent(s) | Product | Catalyst/Conditions | Reference(s) |

| Aryl Bromides | NaI | Aryl Iodides | CuI, diamine ligand, dioxane, 110 °C | frontiersin.orgorganic-chemistry.orgacs.org |

| Aryl Iodides/Bromides | NiBr₂/NiCl₂ | Aryl Bromides/Chlorides | DMF, 170 °C (conventional) or microwave | frontiersin.orgthieme-connect.com |

Strategic Incorporation of the Methyl Group

The placement of the methyl group is another key consideration in the synthesis of this compound.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orgunizin.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgunizin.org

However, the Friedel-Crafts alkylation has several limitations. The reaction is prone to carbocation rearrangements, which can lead to a mixture of products. libretexts.org Furthermore, the reaction does not proceed on strongly deactivated rings, such as those bearing a nitro group, or on rings with basic amino groups that can be protonated by the catalyst. libretexts.org When considering the synthesis of this compound, a Friedel-Crafts alkylation would likely need to be performed early in the synthetic sequence, before the introduction of the deactivating bromo and azido groups. For example, methylation of bromobenzene could be considered, but this would lead to a mixture of ortho and para isomers. libretexts.org

A related reaction, Friedel-Crafts acylation, followed by reduction of the acyl group, can be a more reliable method for introducing a primary alkyl group without rearrangement.

| Reaction | Reagents | Substrate Example | Product | Limitations | Reference(s) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Benzene | Alkylbenzene | Rearrangements, deactivated rings | libretexts.orgunizin.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Benzene | Acylbenzene | Deactivated rings | libretexts.org |

An alternative to direct alkylation is the transformation of an existing substituent into a methyl group. For instance, a carboxylic acid or an ester group can be reduced to a hydroxymethyl group, which can then be further reduced to a methyl group. This multi-step process can offer better control over the final product's structure.

Another strategy involves the modification of existing methyl groups. For instance, a methyl group can be converted into a hydroxymethyl group, which can then be used in further synthetic transformations to build more complex structures. nih.govacs.org While not directly leading to the introduction of a new methyl group, these transformations highlight the versatility of the methyl group as a synthetic handle.

In the context of synthesizing this compound, a plausible route could start from 3,5-dibromoaniline. One of the bromine atoms could be selectively replaced with a methyl group through a cross-coupling reaction, such as a Suzuki or Stille coupling. The remaining amino group could then be converted to the azide functionality.

Advanced Synthetic Technologies in Azide Chemistry

The synthesis of organic azides, while synthetically valuable, presents inherent safety challenges due to the potential for their energetic decomposition. Modern technologies are being developed to mitigate these risks and improve the efficiency of azide synthesis.

Micro-reactor or continuous-flow technology offers a significantly safer and more efficient alternative to traditional batch synthesis for handling potentially hazardous reagents and intermediates, including organic azides. A micro-reactor consists of a network of small channels where reagents are mixed and reacted in a continuous stream.

Key advantages of this technology for azide synthesis include:

Enhanced Safety: The small internal volume of the reactor means that only a minimal amount of the potentially explosive azide intermediate is present at any given time, drastically reducing the risk of a dangerous thermal runaway. googleapis.com

Superior Heat Transfer: The high surface-area-to-volume ratio of the micro-channels allows for extremely efficient heat dissipation, enabling precise temperature control of highly exothermic reactions like diazotization and azidation. googleapis.com

Improved Yield and Purity: The rapid mixing and precise control over reaction time and temperature often lead to higher conversions, improved selectivity, and reduced formation of byproducts compared to batch processes. googleapis.com

Scalability: Production can be scaled up by running the flow process for a longer duration or by using multiple reactors in parallel, bypassing the safety and handling issues associated with large-scale batch reactors.

For example, the synthesis of acyl azides, which are precursors to carbamates via the Curtius rearrangement, has been successfully adapted to micro-reactor systems. This allows for the safe generation and in situ consumption of the unstable azide intermediate, demonstrating the power of this technology to handle critical and exothermic synthetic steps.

Chemical Reactivity and Transformation Pathways of 1 Azido 3 Bromo 5 Methylbenzene

Reactions Involving the Azido (B1232118) Group

The azido group is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 that describes reactions with high yields, stereospecificity, and broad applicability. tcichemicals.com It is also a precursor to highly reactive nitrene intermediates.

1,3-dipolar cycloadditions are powerful bond-forming reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. The azide (B81097) group in 1-azido-3-bromo-5-methylbenzene serves as an excellent 1,3-dipole for these transformations. thieme-connect.de

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgorganic-chemistry.org This reaction is significantly accelerated in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate). beilstein-journals.orgnih.gov The reaction proceeds under mild conditions, often in aqueous or organic solvents, and tolerates a wide variety of functional groups. tcichemicals.combeilstein-journals.org

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar compounds. For instance, the reaction of the related 1-azido-3-methylbenzene (B1266637) with propiolic acid demonstrates the formation of a 1,2,3-triazole. rsc.org The general scheme for the CuAAC reaction of this compound with a terminal alkyne is depicted below. The reaction is expected to proceed with high regioselectivity to yield the 1-(3-bromo-5-methylphenyl)-4-substituted-1H-1,2,3-triazole.

Representative Reaction Scheme: this compound + Terminal Alkyne --(Cu(I), Solvent)--> 1-(3-bromo-5-methylphenyl)-4-substituted-1H-1,2,3-triazole

The following table provides an example of typical reaction conditions for the CuAAC of a related aryl azide, 1-azido-3-methylbenzene, which can be considered analogous for this compound.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield | Reference |

| 1-azido-3-methylbenzene | Propiolic acid | Not specified | Not specified | Not specified | 85% | rsc.org |

| Benzyl (B1604629) azide | Phenylacetylene | [Cu(C18H6tren)]Br (0.05 mol%) | Toluene (B28343) | 60 °C | 86% | beilstein-journals.org |

| Benzyl azide | Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | Room Temp | 96% | beilstein-journals.org |

To circumvent the cytotoxicity associated with copper catalysts, which limits in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction relies on the high ring strain of cyclooctynes to accelerate the cycloaddition with azides without the need for a metal catalyst. thieme-connect.denih.gov The reaction is driven by the release of ring strain in the transition state. thieme-connect.de

No specific examples of this compound participating in SPAAC have been documented in the reviewed literature. However, it is expected to react readily with various strained cyclooctyne (B158145) derivatives, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctynes (DIBO), to form the corresponding triazole adducts. The reaction rate is influenced by the electronic properties of the azide; electron-deficient aryl azides often exhibit enhanced reactivity in SPAAC. thieme-connect.de

General Reaction Scheme: this compound + Strained Cycloalkyne --(Solvent, Temp)--> Fused Triazole Adduct

The table below shows kinetic data for the SPAAC reaction of benzyl azide with different cyclooctynes, illustrating the influence of the alkyne's structure on the reaction rate.

| Azide | Cycloalkyne | Second-order rate constant (k₂) [M⁻¹s⁻¹] | Reference |

| Benzyl azide | Bicyclo[6.1.0]non-4-yne (BCN) | ~0.1 | thieme-connect.de |

| Benzyl azide | Dibenzocyclooctyne (DIBO) | ~0.01 | thieme-connect.de |

| Ruthenium(II)-azido complex | Azadibenzocyclooctyne (ADIBO) | 6.9 x 10⁻² | researchgate.net |

| Benzyl azide | Azadibenzocyclooctyne (ADIBO) | 4.0 x 10⁻¹ | researchgate.net |

Organic azides can act as radical acceptors in cascade reactions, leading to the formation of various nitrogen-containing heterocycles. While specific examples involving this compound are scarce in the literature, the general reactivity pattern suggests its potential participation in such transformations. These reactions are often initiated by a radical species that adds to the terminal nitrogen of the azide group. The resulting triazenyl radical can then undergo further cyclization or rearrangement steps. The development of photoredox catalysis has provided mild conditions for generating radicals that can engage in these cascades. core.ac.uk

For instance, visible-light-mediated photocatalysis can initiate the reaction between α-aryl vinyl azides and redox-active esters to generate α-amino alkyl radicals, which can then participate in further bond-forming events. core.ac.uk It is conceivable that this compound could be employed in similar radical-mediated processes, although specific studies are needed to confirm this.

Aryl azides are known to undergo thermal decomposition, typically at elevated temperatures, to extrude dinitrogen (N₂) and generate highly reactive nitrene intermediates. mdpi.com In the case of this compound, thermal decomposition would lead to the formation of 3-bromo-5-methylphenylnitrene.

Decomposition Reaction: this compound --(Heat)--> 3-Bromo-5-methylphenylnitrene + N₂

These nitrenes are electron-deficient species and can undergo a variety of subsequent reactions, including intramolecular C-H insertion, cyclization, or rearrangement. While no specific studies on the thermal decomposition of this compound were found, the behavior of other aryl nitrenes suggests potential reaction pathways. For example, the resulting nitrene could potentially undergo rearrangements or participate in intermolecular reactions if a suitable trapping agent is present. The study of such reactive intermediates is often challenging due to their short lifetimes. researchgate.net

Nitrene Formation and Subsequent Reactions

Reactions Involving the Bromo Group

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom in this compound makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgacs.org This reaction is widely used for the formation of biaryl linkages. For this compound, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or vinyl substituent at the position of the bromine atom.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. rsc.orgresearchgate.net This reaction is a powerful tool for the arylation of olefins.

Other palladium-catalyzed cross-coupling reactions that the bromo group could potentially participate in include the Sonogashira coupling (with a terminal alkyne), Stille coupling (with an organotin reagent), and Buchwald-Hartwig amination (with an amine). mdpi.com The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. It is important to select conditions that are compatible with the azido group, which can also be reactive under certain catalytic conditions.

Table 3: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Heck | Alkene | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) |

| Stille | Organotin reagent | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine | C(sp²)-N |

Nucleophilic Substitution Reactions

The azide group (-N₃) in this compound is a versatile functional group that can participate in various reactions. One of the key reaction types is nucleophilic substitution, where the azide acts as a leaving group or is displaced by a stronger nucleophile. The azide ion itself is considered an excellent nucleophile, often more so than amines, making it useful for introducing nitrogen into organic molecules via SN2 reactions. masterorganicchemistry.com

The azide functionality can be displaced by other nucleophiles under specific conditions, leading to a variety of substituted benzene (B151609) derivatives. For instance, in the synthesis of more complex molecules, the azide group can be a precursor to other functionalities.

Furthermore, the concept of one-pot nucleophilic substitution followed by other reactions, such as click chemistry, has been explored with related bromo- and azido-substituted aromatic compounds. researchgate.net This approach avoids the isolation of potentially unstable azide intermediates. researchgate.net

Conversion of Bromo Groups to Other Functionalities

The bromine atom on the aromatic ring of this compound is susceptible to replacement by various nucleophiles, a common strategy for introducing diverse functional groups. This conversion is a fundamental transformation in organic synthesis. While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, these reactions can be facilitated by the presence of activating groups or through the use of metal catalysts.

In related systems, such as 1-bromo-4-(bromomethyl)benzene, the bromine atom on the ring can be targeted for substitution reactions. For example, in the synthesis of bis(1,2,3-triazole) derivatives, the bromo group can be a site for subsequent functionalization after reactions involving the benzylic position. researchgate.net

The conversion of a bromo group to other functionalities can also be achieved through various palladium- and copper-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the bromo-substituted aromatic core. researchgate.net

Reactions Involving the Methyl Group

Oxidation of the Methyl Group (e.g., to Carboxylic Acid)

The methyl group attached to the benzene ring can be oxidized to a carboxylic acid group (-COOH). This transformation is a common and important reaction in organic synthesis, often used to introduce an acidic functional group onto an aromatic ring. Alkyl groups attached to a benzene ring are particularly susceptible to oxidation by strong oxidizing agents. libretexts.orgsavemyexams.com

A typical reagent for this transformation is an alkaline solution of potassium manganate(VII) (KMnO₄), followed by acidification. libretexts.orgsavemyexams.com The alkylbenzene is heated under reflux with alkaline KMnO₄. savemyexams.com Interestingly, any alkyl group, regardless of its length, is typically oxidized back to a carboxylic acid group directly attached to the ring under these conditions. libretexts.org

Other methods for the oxidation of benzylic methyl groups to carboxylic acids include using molecular oxygen with a catalyst like hydrobromic acid under photoirradiation or employing hydrogen peroxide with a phase-transfer catalyst. organic-chemistry.org

| Oxidizing Agent/System | Conditions | Product |

|---|---|---|

| Alkaline KMnO₄, then acid | Heat under reflux | Benzoic acid derivative |

| Molecular oxygen / HBr | Photoirradiation | Benzoic acid derivative |

| H₂O₂ / Phase-transfer catalyst | - | Benzoic acid derivative |

Benzylic Functionalization (e.g., Radical Bromination)

The methyl group of this compound can undergo benzylic functionalization, such as radical bromination. This reaction introduces a bromine atom onto the methyl group, converting it to a bromomethyl group (-CH₂Br). A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and often under reflux in a suitable solvent like benzene or carbon tetrachloride. rsc.org

This benzylic bromination proceeds via a radical chain mechanism. The initiator generates radicals that abstract a hydrogen atom from the benzylic methyl group, creating a benzylic radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain. The resulting benzylic bromide is a versatile intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles in SN2 reactions.

| Reagent | Initiator | Solvent | Product |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN | Benzene or CCl₄ | Benzylic bromide |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution with Multiple Substituents

The aromatic ring of this compound contains three substituents: an azido group (-N₃), a bromo group (-Br), and a methyl group (-CH₃). The position of further electrophilic substitution on this ring is directed by the combined electronic effects of these existing groups.

To predict the outcome, we must consider the directing effects of each substituent:

Methyl group (-CH₃): This is an activating group and is ortho, para-directing. libretexts.orglibretexts.org

Bromo group (-Br): This is a deactivating group but is also ortho, para-directing. rsc.org

Azido group (-N₃): The directing influence of the azido group is less commonly discussed in introductory texts but is generally considered to be deactivating and ortho, para-directing.

In this compound, the substituents are in a meta-relationship to each other. The positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the bromo group are positions 2, 4, and 6. The positions ortho and para to the azido group are positions 2, 4, and 6. Therefore, all three substituents direct incoming electrophiles to the same available positions on the ring (positions 2, 4, and 6).

The activating methyl group will have a stronger influence than the deactivating bromo and azido groups, making the ring more reactive than benzene at the directed positions. libretexts.org The final regioselectivity of an electrophilic aromatic substitution reaction will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -CH₃ | Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -N₃ | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The feasibility of such a reaction on this compound at the carbon bearing the bromine atom is influenced by the electronic nature of the other substituents on the aromatic ring. For an SNAr reaction to proceed readily, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. khanacademy.orgstrath.ac.uk

In the case of this compound, the azide group (N₃) is considered a deactivating group, meaning it withdraws electron density from the benzene ring. The methyl group (CH₃), conversely, is an activating group that donates electron density. The azide group is situated meta to the bromine atom, and the methyl group is also in a meta position. Neither group is in the ortho or para position required to significantly stabilize the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism. strath.ac.uk Consequently, direct nucleophilic displacement of the bromide by common nucleophiles under standard SNAr conditions is expected to be slow and require harsh conditions.

While direct SNAr is challenging, alternative mechanisms for nucleophilic substitution on unactivated aryl halides exist, such as the elimination-addition (benzyne) mechanism. This pathway, however, requires a strong base and the presence of a proton ortho to the leaving group, which is present in this compound. khanacademy.org

The following table illustrates the expected relative reactivity of different substituted bromobenzenes in nucleophilic aromatic substitution.

| Compound | Substituents | Expected Reactivity in SNAr |

| 1-Bromo-2,4-dinitrobenzene | Two strong electron-withdrawing groups (ortho and para) | High |

| 4-Bromonitrobenzene | One strong electron-withdrawing group (para) | Moderate |

| Bromobenzene (B47551) | No activating or deactivating groups | Low |

| This compound | One deactivating (azide) and one activating (methyl) group, both meta | Very Low |

Theoretical and Computational Investigations of 1 Azido 3 Bromo 5 Methylbenzene

Reaction Mechanism Elucidation for Azide (B81097) Transformations

Computational studies are critical for mapping the potential energy surfaces of reactions involving highly reactive intermediates, such as those formed from aryl azides.

A primary reaction of aryl azides upon thermal or photochemical stimulation is the extrusion of a dinitrogen molecule (N₂) to form a highly reactive aryl nitrene intermediate purdue.edu.

C₆H₄(Br)(CH₃)N₃ → C₆H₄(Br)(CH₃)N + N₂

Aryl azides are classic 1,3-dipoles that participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings (triazoles) mdpi.com. The reactivity and regioselectivity of these reactions are governed by the electronic properties of both the azide and the alkyne.

Recent computational studies using Molecular Electron Density Theory (MEDT) have analyzed the reactivity of phenyl azide in these cycloadditions rsc.orgrsc.org. These studies classify phenyl azide as a zwitterionic three-atom component (TAC) that participates in reactions where the activation energies are controlled by the energies required to deform the reactants into the transition state geometries rsc.orgrsc.org. Analysis of reactivity indices characterizes phenyl azide as a moderate electrophile and a moderate nucleophile rsc.org.

For 1-Azido-3-bromo-5-methylbenzene, the substituents would modulate this reactivity:

The bromo group , being electron-withdrawing, would increase the electrophilicity of the azide, favoring reactions with electron-rich alkynes.

The methyl group , being electron-donating, would increase the nucleophilicity of the azide, favoring reactions with electron-poor alkynes.

The net effect of these meta-positioned groups on the frontier molecular orbitals (HOMO and LUMO) of the azide dictates its reactivity profile in specific cycloaddition reactions. DFT calculations are instrumental in predicting these outcomes and understanding the mechanistic pathways, including whether the reaction is concerted or stepwise beilstein-journals.org.

Analysis of Aromaticity and Electron Density Distribution

The distribution of electrons within the molecule is fundamental to its structure and reactivity. Computational methods like the topological analysis of the Electron Localization Function (ELF) provide a quantitative description of electron density rsc.orgrsc.org.

For the parent phenyl azide, ELF analysis shows that substitution on the phenyl ring does not significantly alter the fundamental electronic structure of the azido (B1232118) group, which remains a zwitterionic TAC rsc.org. The analysis of natural atomic charges indicates that the terminal (N3) and internal (N1) nitrogen atoms are negatively charged, while the central nitrogen (N2) is positively charged rsc.orgrsc.org.

In this compound, the bromo and methyl groups perturb the electron density within the aromatic ring. The electron-withdrawing bromo group locally reduces electron density, while the donating methyl group increases it. These perturbations influence the molecule's electrostatic potential, which is a key factor in intermolecular interactions and the approach of reactants. The aromaticity of the benzene (B151609) ring itself can also be quantified using computational indices, which would likely show a slight decrease from that of pure benzene due to the presence of the substituents.

Application of Quantum Chemical Methods

Quantum chemical methods are the foundation for the theoretical investigation of molecules like this compound.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost acs.org. DFT methods are widely used to study substituted aryl azides and related compounds uni-muenchen.denih.gov.

Specific applications of DFT in the study of analogous systems include:

Geometry Optimization: Determining the most stable three-dimensional structure and bond lengths/angles uni-muenchen.de.

Vibrational Analysis: Calculating infrared and Raman spectra to confirm structures and identify functional groups uni-muenchen.de. The characteristic azide stretch is a strong band around 2100 cm⁻¹ mdpi.com.

Electronic Property Calculation: Determining HOMO-LUMO energy gaps, molecular electrostatic potentials, and natural bond orbital (NBO) charges to understand reactivity and charge distribution nih.gov.

Reaction Pathway Mapping: Calculating transition state structures and activation energies for reactions like nitrene formation and cycloadditions rsc.orgrsc.org.

For example, studies on phenyl azide have employed the ωB97X-D functional with a 6-311G(d,p) basis set to investigate its cycloaddition reactions rsc.orgrsc.org. Similar levels of theory would be appropriate for a detailed computational analysis of this compound.

Table 2: Application of DFT to Aryl Azide Systems

| DFT Calculation Type | Information Gained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles uni-muenchen.de | Predicts the precise 3D structure of the molecule. |

| Frequency Calculation | Vibrational modes (e.g., IR spectra) uni-muenchen.de | Confirms the presence of the azide group and other functional groups. |

| HOMO-LUMO Analysis | Frontier orbital energies and distributions nih.gov | Assesses kinetic stability and predicts sites of electrophilic/nucleophilic attack. |

| NBO/ELF Analysis | Atomic charges, electron delocalization rsc.orgnih.gov | Quantifies the electronic effects of the bromo and methyl groups. |

| Transition State Search | Activation energies and reaction mechanisms rsc.orgrsc.org | Elucidates the energetics of nitrene formation and cycloaddition pathways. |

Post-Hartree-Fock Methods (e.g., MP2)

Post-Hartree-Fock methods are a class of ab initio quantum chemistry calculations that improve upon the foundational Hartree-Fock (HF) method by incorporating electron correlation. The HF method treats each electron as moving in an average field of all other electrons, neglecting the instantaneous electron-electron repulsion, which can lead to inaccuracies in energy and property predictions.

One of the most common and cost-effective post-Hartree-Fock methods is Møller-Plesset perturbation theory, particularly at the second order (MP2). csic.es The MP2 method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian, providing a correction to the HF energy. This approach generally yields more accurate molecular geometries, interaction energies, and vibrational frequencies compared to HF. csic.es For a molecule like this compound, an MP2 calculation would provide a more reliable prediction of its three-dimensional structure, bond lengths, and bond angles by accounting for the dynamic interactions between its electrons. More advanced and computationally expensive methods like Coupled Cluster (e.g., CCSD(T)) can offer even higher accuracy, often considered the "gold standard" for single-reference systems. mdpi.com

A theoretical study applying MP2 to this compound would typically involve optimizing the molecule's geometry to find its lowest energy conformation. The resulting energetic and structural data would be crucial for understanding its stability and for providing a reliable starting point for more detailed electronic analyses.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. Current time information in Lau, FJ. This method provides a quantitative description of the Lewis-like bonding structure of a molecule.

For this compound, an NBO analysis would:

Identify Lewis Structures: It would describe the C-C, C-H, C-Br, C-N, and N-N bonds as localized two-center orbitals. It would also identify the lone pairs on the nitrogen and bromine atoms.

Analyze Hybridization: The analysis would determine the hybridization (e.g., sp², sp³) of the atomic orbitals contributing to each bond, offering insight into the molecule's geometry.

Quantify Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). The stabilization energy, E(2), associated with these interactions is calculated via second-order perturbation theory. acs.org These interactions represent electron delocalization, which is fundamental to understanding concepts like hyperconjugation and resonance. For instance, the analysis could quantify the delocalization of lone pair electrons from the azide group or the bromine atom into the antibonding π* orbitals of the benzene ring, which would be critical for understanding the electronic effects of these substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction.

An FMO analysis of this compound would reveal:

Nucleophilic and Electrophilic Sites: The HOMO represents the ability to donate electrons, so regions of the molecule where the HOMO is concentrated are likely sites for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and its location highlights potential sites for nucleophilic attack. mdpi.com

Reactivity and Kinetic Stability: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. rsc.org

Reaction Mechanisms: In reactions like cycloadditions, which are characteristic of the azide group, the symmetry and overlap of the frontier orbitals of the reactants are key to determining whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules. acs.org

For this compound, the analysis would likely show significant contributions from the azide and the π-system of the benzene ring to the frontier orbitals, providing a basis for predicting its behavior in various organic transformations.

Table 1: Key Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. |

This table represents typical data that would be generated from an FMO analysis. Specific values for this compound would require dedicated quantum chemical calculations.

Solvent Effects and Their Impact on Reactivity Profiles

The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. Computational chemistry can model these effects using various solvent models, which range from implicit models that treat the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM) to explicit models where individual solvent molecules are included in the calculation.

For a polar molecule like this compound, the choice of solvent would be expected to influence its reactivity in several ways:

Stabilization of Charged Species: Polar solvents can stabilize charged intermediates or transition states, potentially accelerating reactions that proceed through such species. For example, in nucleophilic substitution reactions, a polar solvent can solvate both the leaving group and the incoming nucleophile.

Altering Reaction Pathways: A change in solvent can sometimes alter the preferred reaction pathway. For instance, an unexpected halogen exchange with halogenated solvents has been observed in certain iron(III) promoted cyclizations, highlighting the active role a solvent can play. csic.es

Influencing Dipolar Cycloadditions: The 1,3-dipolar cycloaddition reaction of the azide group is sensitive to solvent polarity. The solvent can affect the energies of the reactants and the transition state differently, thereby modulating the reaction rate.

A computational study on solvent effects for this compound would involve performing calculations (e.g., geometry optimizations and transition state searches) in the gas phase and then repeating them using different solvent models (e.g., simulating nonpolar solvents like hexane (B92381) and polar solvents like DMSO or water). The comparison of these results would provide quantitative estimates of how the solvent environment impacts the molecule's stability and the energy barriers for its reactions, thus offering valuable predictions for synthetic applications.

Advanced Applications and Research Directions

Utilization as a Versatile Synthetic Intermediate

1-Azido-3-bromo-5-methylbenzene is a trifunctional molecule, meaning it possesses three distinct functional groups that can undergo different chemical transformations. This characteristic makes it a highly versatile intermediate in organic synthesis. The azide (B81097) group, the bromo group, and the aromatic ring itself can all participate in a wide array of reactions, often in a controlled and sequential manner.

The azide functional group is particularly notable for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org These reactions are highly efficient and regioselective, leading to the formation of stable 1,2,3-triazole rings. organic-chemistry.orgnih.govnih.gov The resulting triazole moiety is a common structural motif in medicinal chemistry and materials science. The reactivity of the azide is influenced by both the electronic properties of its substituents and steric hindrance around the reactive group. researchgate.net

The bromo substituent can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position. The methyl group, while less reactive, can be a site for functionalization through free-radical halogenation or oxidation to a carboxylic acid, further expanding the synthetic utility of the molecule.

Building Blocks for Complex Organic Architectures

The orthogonal reactivity of this compound makes it an ideal building block for the synthesis of complex organic molecules. By carefully choosing reaction conditions, chemists can selectively transform one functional group while leaving the others intact for subsequent reactions. This stepwise approach allows for the construction of intricate molecular architectures with a high degree of control.

For instance, the azide group can be used to introduce a triazole-linked substituent via a click reaction. Subsequently, the bromo group can be employed in a palladium-catalyzed cross-coupling reaction to introduce another distinct molecular fragment. This sequential functionalization enables the synthesis of highly substituted and complex aromatic compounds that would be difficult to prepare using other methods. The ability to build molecules in a modular fashion is a key principle of modern organic synthesis. wikipedia.org

Precursors in Materials Science Research

The unique electronic and structural features of this compound make it a promising precursor for the development of novel materials. The azide group is a key component in the synthesis of functional polymers and for surface modification. researchgate.net For example, azide-functionalized molecules can be used to modify surfaces through "click" reactions, creating tailored interfaces with specific properties. researchgate.net

Furthermore, aryl azides, upon photolysis or thermolysis, can generate highly reactive nitrenes. These intermediates can undergo a variety of reactions, including C-H insertion and addition to double bonds, which can be exploited for the cross-linking of polymers or the functionalization of surfaces. Perfluorophenylazides (PFPAs), for example, are used as coupling agents in surface functionalization and nanomaterial synthesis due to the reactivity of the azide group. acs.org While not a PFPA, the azide group on this compound could potentially be used in similar applications.

The presence of the bromo group also opens up possibilities for creating functional polymers through polymerization reactions that involve this functionality, such as Suzuki polycondensation. The combination of the azide and bromo groups allows for the synthesis of bifunctional materials that can be further modified at two different points.

Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity

The distinct reactivity of the functional groups in this compound can be leveraged to develop new synthetic methods. The interplay between the electron-donating methyl group and the electron-withdrawing azide and bromo groups influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.

Research in this area could focus on exploring the regioselectivity of reactions on the aromatic ring, guided by the directing effects of the existing substituents. Furthermore, the development of one-pot reactions where multiple functional groups react in a specific sequence would be a valuable contribution to synthetic chemistry. The unique substitution pattern of this molecule could lead to the discovery of novel transformations and reaction cascades.

Exploration of Stereochemical Aspects in Derivatives

While this compound itself is not chiral, it can be used as a precursor to synthesize chiral molecules. The introduction of chiral substituents, either through reactions involving the azide or bromo groups, can lead to the formation of stereocenters. The study of the stereochemical outcomes of these reactions is a crucial aspect of modern organic synthesis. ethz.ch

For example, the synthesis of derivatives where a chiral group is attached to the triazole ring formed from the azide can lead to molecules with specific three-dimensional structures. The stereoselectivity of reactions involving these chiral derivatives would be an important area of investigation. nih.govunc.eduresearchgate.net Understanding how the existing substituents on the benzene (B151609) ring influence the stereochemical course of reactions is fundamental to designing syntheses of enantiomerically pure compounds. encyclopedia.pub

Future Prospects in Fundamental Chemical Research

This compound holds considerable promise for future fundamental chemical research. Its utility as a multifunctional building block is yet to be fully explored. Future research could focus on expanding the library of complex molecules synthesized from this starting material, leading to the discovery of new compounds with interesting biological or material properties.

Further investigation into the reaction mechanisms involving this compound could provide deeper insights into the reactivity of multifunctional aromatic systems. The development of new catalytic systems that can selectively activate one of the functional groups in the presence of the others would be a significant advancement. Ultimately, the versatility of this compound makes it a valuable tool for chemists to continue pushing the boundaries of molecular design and synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthesis protocols for 1-Azido-3-bromo-5-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where a bromine atom in 1-bromo-3-methyl-5-substituted benzene is replaced by an azide group using sodium azide (NaN₃). Critical parameters include:

- Temperature : Maintaining 50–60°C to balance reaction rate and azide stability.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, as noted in CAS data .

- Validation : Monitor reaction progress via TLC and confirm purity via GC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies aromatic proton environments (e.g., methyl group at δ ~2.3 ppm) and bromine/azide substitution patterns.

- IR Spectroscopy : Confirms the azide group via a strong absorption band at ~2100 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 212.05 (C₇H₆BrN₃) validates the molecular formula .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Mechanistic Insight : The electron-withdrawing bromine and methyl groups modulate azide reactivity. Use Cu(I) catalysts (e.g., TBTA ligands) to enhance regioselectivity toward 1,4-triazoles.

- Experimental Design : Compare reaction rates with analogs (e.g., 1-azido-4-bromobenzene) under varying temperatures and solvent systems (e.g., aqueous vs. organic) .

Q. How can researchers resolve contradictions in reported thermal stability data for aryl azides like this compound?

- Data Analysis : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to map decomposition thresholds.

- Mitigation : Stabilize the compound by storing at 0–6°C in amber vials, as recommended for brominated azides .

Q. What strategies enable orthogonal functionalization of the bromine and azide groups in multi-step syntheses?

- Selective Reactivity :

Bromine : Use Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.

Azide : Perform CuAAC with terminal alkynes after bromine functionalization.

- Case Study : Sequential reactions to synthesize triazole-linked bioconjugates or polymer frameworks .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- DFT Applications : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.

- Retrosynthesis Tools : Use AI-driven platforms (e.g., PubChem’s synthesis planners) to propose viable routes and optimize step efficiency .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.